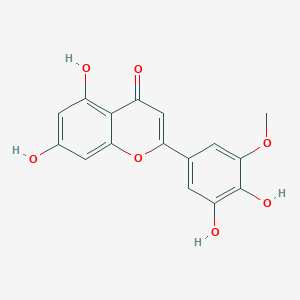

3'-O-methyltricetin

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H12O7 |

|---|---|

Peso molecular |

316.26 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-14-3-7(2-11(20)16(14)21)12-6-10(19)15-9(18)4-8(17)5-13(15)23-12/h2-6,17-18,20-21H,1H3 |

Clave InChI |

UGPOBASOHYMNAK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |

Origen del producto |

United States |

Natural Occurrence and Distribution in Research Systems

Botanical Sources and Isolation Expeditions

3'-O-methyltricetin and its derivatives have been isolated from a variety of plant sources. Research expeditions have focused on identifying and characterizing this compound in different species.

Triticum aestivum (wheat) is a notable source of this compound. In wheat, this compound is an intermediate in the sequential O-methylation of tricetin (B192553) to 3',4',5'-O-trimethyltricetin. uniprot.orgexpasy.orgqmul.ac.ukwikipedia.org This methylation is catalyzed by the enzyme tricetin 3',4',5'-O-trimethyltransferase, also known as Flavone (B191248) O-methyltransferase 2 (TaOMT2). uniprot.orgexpasy.orgqmul.ac.ukwikipedia.orgcusabio.comuniprot.org Studies on wheat have characterized the enzyme responsible for this conversion. uniprot.orgqmul.ac.ukcusabio.comuniprot.orgebi.ac.uk

Medicago sativa (alfalfa) is another source where this compound has been identified, particularly in its glycoside forms. researchgate.netnih.govresearchgate.netacs.orgekb.egiung.pl Research on alfalfa aerial parts has led to the isolation and identification of various flavone glycosides, including this compound glycosides. researchgate.netnih.govresearchgate.netacs.orgiung.pl A specific glycoside, 7-O-β-D-glucuronopyranosyl-3'-O-methyltricetin, has been reported in alfalfa. researchgate.netacs.orgiung.pl These glycosides are often acylated with hydroxycinnamic acids such as ferulic, coumaric, or sinapic acids, with acylation typically occurring on the terminal glucuronic acid. researchgate.netresearchgate.netacs.orgiung.pl

Table 1: Flavone Glycosides Isolated from Medicago sativa Aerial Parts

| Aglycone | Glycoside Form(s) | Acylation | Reference |

| Tricetin | Six different glycosides, including 7-O-β-D-glucuronopyranosidetricin and 7-O-[β-D-glucuronopyranosyl(1→2)-O-β-D-glucuronopyranoside]tricin | Often acylated with ferulic, coumaric, or sinapic acids | researchgate.netresearchgate.netacs.org |

| This compound | One glycoside reported: 7-O-β-D-glucuronopyranosyl-3'-O-methyltricetin | Often acylated with ferulic, coumaric, or sinapic acids | researchgate.netresearchgate.netacs.orgiung.pl |

| Chrysoeriol (B190785) | Three different glycosides | Often acylated with ferulic, coumaric, or sinapic acids | researchgate.netresearchgate.netacs.org |

Beyond wheat and alfalfa, this compound and its methylated derivatives have been found in other plant species. PubChem indicates its presence in Poa huecu and Epimedium sagittatum. nih.gov Another derivative, 7,3',5'-tri-O-methyltricetin, has been isolated from Ageratum conyzoides. explorationpub.comacs.orgexplorationpub.comnih.gov The derivative 3',5'-di-O-methyltricetin (tricin) has been found in Bambusa surrecta and Phyllostachys nigra. preprints.org

In Planta Localization and Tissue-Specific Expression Studies

Research in Triticum aestivum has provided insights into the localization and tissue-specific expression related to the biosynthesis of methylated tricetin derivatives, including this compound. The enzyme responsible for the methylation of tricetin, TaOMT2, is expressed in roots, stems, and leaves of wheat. uniprot.orgcusabio.com Studies have shown that tricin (B192558), a downstream product of this compound methylation, accumulates mostly in wheat inflorescences under normal conditions compared to leaves and other developmental stages. ebi.ac.uk This accumulation was associated with increased TaOMT2 expression and enzyme activity, suggesting de novo synthesis of the enzyme at this stage. ebi.ac.uk

Environmental and Physiological Influences on Accumulation (e.g., abiotic stresses)

Environmental and physiological factors can influence the accumulation of secondary metabolites like flavonoids in plants. While direct studies specifically detailing the environmental and physiological influences on this compound accumulation are limited in the provided results, research on related flavonoids and the enzymes involved in their methylation in wheat offer some insights.

Table 2: Influence of Environmental Factors on Plant Secondary Metabolites (General Examples)

| Environmental Factor | Influence on Secondary Metabolites (Examples) | Reference |

| Light Intensity | Can positively affect phytochemical accumulation. | mdpi.com |

| Light Quality | Leads to complex responses differing among species and light ratios. | mdpi.com |

| Cold Stress | May increase phenolic compounds like flavonol, quercetin, kaempferol, isorhamnetin. | mdpi.com |

| Heat Stress | Can result in accumulation of polyamines; increased phenolics may act as ROS scavengers. | mdpi.com |

| Drought Stress | Can affect the accumulation of phenolic compounds. | mdpi.com |

| Temperature | Has an important role on terpene emissions. | mdpi.com |

Biosynthetic Pathways and Enzymatic Mechanisms

Tricetin (B192553) O-Methyltransferase (OMT) Characterization

Specific OMTs are responsible for the methylation of tricetin. A key enzyme characterized in this process is TaOMT2 from wheat.

TaOMT2, a flavone (B191248) O-methyltransferase, has been identified and characterized in Triticum aestivum researchgate.netnih.govbac-lac.gc.cauniprot.orgresearchgate.nettandfonline.comtandfonline.com. This enzyme plays a significant role in the methylation of tricetin in wheat. The cDNA encoding TaOMT2 was isolated from a wheat leaf cDNA library nih.gov. For detailed biochemical studies, recombinant TaOMT2 protein has been successfully expressed in Escherichia coli and subsequently purified to near homogeneity bac-lac.gc.caresearchgate.nettandfonline.comlongdom.org. Purification is typically achieved using affinity chromatography, such as Ni-NTA affinity chromatography, leveraging an engineered His-tag on the recombinant protein researchgate.netresearchgate.nettandfonline.comoup.com. Analysis by SDS-PAGE has shown the apparent molecular mass of the recombinant TaOMT2 subunit, including the His-tag, to be approximately 41.5 kDa (38.5 kDa for the protein and 3.0 kDa for the tag) researchgate.netresearchgate.net.

TaOMT2 exhibits a notable preference for tricetin as a substrate researchgate.netnih.govbac-lac.gc.ca. It catalyzes a sequential methylation of tricetin, leading to the formation of multiple methylated products researchgate.netnih.govbac-lac.gc.cauniprot.orgnih.govresearchgate.netebi.ac.uk. The proposed order of methylation begins with the addition of a methyl group at the 3'-position, yielding 3'-O-methyltricetin (selgin), followed by methylation at the 5'-position to produce 3',5'-O-dimethyltricetin (tricin), and finally at the 4'-position to form the 3',4',5'-O-trimethyltricetin derivative researchgate.netnih.govbac-lac.gc.cauniprot.orgresearchgate.netnih.govresearchgate.netebi.ac.ukrhea-db.org. Tricin (B192558) is frequently reported as the major product of the TaOMT2-catalyzed reaction bac-lac.gc.canih.govresearchgate.netebi.ac.uk.

Kinetic parameters for TaOMT2 have been determined, providing insight into its catalytic efficiency. The apparent Michaelis constant (Km) values for tricetin and the methyl donor S-adenosyl-L-methionine (AdoMet) have been reported researchgate.net. Enzyme activity studies have shown that the methylation of tricetin by affinity-purified TaOMT2 is linear with respect to both time and the amount of enzyme present researchgate.net. Unlike some other OMTs, TaOMT2 does not require Mg2+ for its activity researchgate.net. While highly specific for tricetin, TaOMT2 can also methylate other phenolic compounds, such as luteolin (B72000) and 5-hydroxyferulic acid (5HFA), albeit with lower binding affinity and catalytic turnover rates compared to tricetin uniprot.orgnih.govresearchgate.net. Variations in substrate specificity and product profiles have been observed among OMTs from different cereal species, such as rice, barley, and maize, which may methylate tricetin but yield different major products or follow different sequential methylation patterns compared to TaOMT2 tandfonline.comgenome.jp.

| Substrate | Apparent Km (µM) | Vmax (pkat mg⁻¹) |

|---|---|---|

| Tricetin | 3.73 | 142.86 |

| S-adenosyl-L-methionine | 3.33 | - |

Note: Kinetic parameters for TaOMT2 based on total methylating activity of tricetin researchgate.net.

Structural investigations, often employing homology modeling due to the difficulty in obtaining high-resolution crystal structures for some plant OMTs, have provided insights into the architecture and function of enzymes like TaOMT2. TaOMT2 is believed to function as a homodimer, and its protein sequence includes a predicted dimerization domain bac-lac.gc.canih.govnih.gov. A three-dimensional model of TaOMT2 has been constructed using the crystal structure of Medicago sativa caffeic acid/5-hydroxyferulic acid OMT (MsCOMT) as a template, leveraging the substantial sequence identity (63%) between the two enzymes bac-lac.gc.canih.govresearchgate.net.

This structural model has revealed features within TaOMT2 that support the sequential methylation of tricetin nih.govresearchgate.net. Substrate binding within the active site is facilitated by a network of hydrogen bonds and van der Waals interactions nih.govresearchgate.net. Specific amino acid residues within the active site have been identified through mutational analysis as being crucial for substrate binding and catalysis bac-lac.gc.canih.gov. For instance, a His262-Asp263 pair is proposed to play a role in deprotonating the hydroxyl groups of the substrate, a necessary step before the transfer of the methyl group from SAM nih.govresearchgate.net. The residue Val309 in TaOMT2 has been shown to be particularly important in determining the enzyme's substrate selectivity for tricetin nih.govresearchgate.net. Altering this single amino acid residue, such as the V309I mutation, can significantly change the enzyme's substrate preference researchgate.net. Like other Class I OMTs, TaOMT2 contains a conserved SAM binding domain characterized by an α/ß Rossman fold nih.gov. Residues located near the SAM/SAH (S-adenosyl-L-homocysteine) binding pocket are also highly conserved nih.gov.

Genetic and Molecular Regulation of O-Methylation Pathways

The biosynthesis of this compound, as part of the broader flavonoid pathway, is subject to genetic and molecular regulatory mechanisms that control the expression and activity of the involved OMTs.

The gene encoding TaOMT2 has been cloned, and its expression has been analyzed in wheat nih.govbac-lac.gc.caresearchgate.nettandfonline.comlongdom.org. Studies have investigated the expression levels of the TaOMT2 gene in different wheat tissues and in response to various environmental stimuli, including abiotic stresses such as cold, salt, and drought bac-lac.gc.caebi.ac.uk. These studies have indicated that increased expression of TaOMT2 can be correlated with the accumulation of its major product, tricin, particularly under conditions of abiotic stress ebi.ac.uk. Techniques such as quantitative real-time PCR (qRT-PCR) are employed to measure the transcriptional levels of OMT genes nih.gov. Analysis of OMT gene expression across different plant tissues and developmental stages reveals variations that suggest specific roles and regulation in different parts of the plant and at different times maxapress.com.

The regulation of flavonoid biosynthesis pathways, including the methylation steps catalyzed by OMTs, involves complex transcriptional control mechanisms. Key players in this regulation are transcription factors, notably those belonging to the MYB, basic Helix-Loop-Helix (bHLH), and WDRepeat (WDR) families, which often interact to form a multiprotein complex known as the MBW complex nih.govmdpi.comfrontiersin.org. These transcription factors can directly influence the expression of structural genes within the flavonoid pathway, including those encoding OMTs nih.govfrontiersin.org.

Metabolic Engineering Strategies for this compound Production in Research Models

Heterologous Expression Systems for O-Methyltransferases (e.g., Yarrowia lipolytica)

Heterologous expression of O-methyltransferases is a fundamental strategy in metabolic engineering for producing methylated flavonoids, including those structurally related to this compound. OMTs are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on an acceptor molecule, such as a flavonoid. nih.govnih.govthegoodscentscompany.comnih.govnih.govuni.luguidetomalariapharmacology.org Regiospecificity of OMTs is crucial for directing methylation to desired positions, such as the 3'-hydroxyl group in tricetin to form this compound. nih.govthegoodscentscompany.com

Various host organisms have been explored for the heterologous expression of flavonoid OMTs. Escherichia coli has been widely used as a platform for expressing and characterizing OMTs from different plant species. nih.govthegoodscentscompany.comwikipedia.orglabshare.cn For instance, a flavonoid 3'/5'/7-O-methyltransferase (CrOMT2) from Citrus reticulata was successfully expressed in E. coli, demonstrating its ability to methylate various flavonoids at the 3', 5', or 7-OH positions in vitro. nih.govthegoodscentscompany.com Similarly, a regiospecific flavonoid 3'/5'-O-methyltransferase (SlOMT3) from tomato was expressed in E. coli and shown to prefer flavonols and flavones as substrates. wikipedia.org Engineering of OMTs expressed in E. coli has also been pursued to improve the biosynthesis of methylated flavonoids like chrysoeriol (B190785) (3'-O-methylated luteolin). labshare.cn

While E. coli serves as a valuable system for OMT characterization and initial production studies, other hosts are being investigated for their potential in scaling up production or for their inherent metabolic advantages. The nonconventional yeast Yarrowia lipolytica has gained attention as a promising host for metabolic engineering due to its robust growth, ability to utilize various substrates, and capacity for accumulating lipids and other compounds. wikidata.orgthegoodscentscompany.comguidetopharmacology.orgwikipedia.org Although research specifically on this compound production in Y. lipolytica is less documented, studies on the production of other methylated flavonoids in this host demonstrate its potential. For example, the flavone 3'-O-methyltransferase ROMT-9 from rice was heterologously expressed in Y. lipolytica for the biosynthesis of homoeriodictyol (B191827) from eriodictyol. nih.gov This indicates that Y. lipolytica can serve as a suitable host for expressing OMTs relevant to the production of this compound, particularly if pathways for the precursor molecule, tricetin, can also be established or enhanced in this organism.

Pathway Reconstruction and Optimization in Engineered Microorganisms or Plants

Producing this compound through metabolic engineering often requires not only the expression of a suitable 3'-O-methyltransferase but also the reconstruction and optimization of the entire biosynthetic pathway within the host organism. This involves ensuring the availability of the precursor molecule, tricetin, and the methyl donor, SAM, as well as potentially minimizing competing metabolic pathways that divert precursors or the intermediate tricetin.

In microorganisms, pathway reconstruction typically involves introducing the genes encoding the necessary enzymes for tricetin biosynthesis, followed by the introduction of a gene encoding a tricetin 3'-O-methyltransferase. The flavonoid biosynthetic pathway is well-studied, and genes for enzymes leading to tricetin from central carbon metabolism can be sourced from plants or other organisms. Optimization strategies in engineered microorganisms can include tuning gene expression levels, optimizing enzyme activity through protein engineering, enhancing the supply of precursors like malonyl-CoA and SAM, and redirecting metabolic flux by modifying competing pathways. wikipedia.orgbohrium.comnih.govuni.luresearchgate.net While direct examples of de novo pathway reconstruction for tricetin and this compound in microorganisms are limited in the provided search results, the successful production of other complex molecules in engineered microbes highlights the feasibility of this approach.

Engineered plants also represent a valuable platform for producing methylated flavonoids. Plants naturally synthesize flavonoids, providing the necessary precursor pathways. Metabolic engineering in plants can involve overexpression of native OMTs with desired regiospecificity, or the introduction of heterologous OMTs from other plant species. thegoodscentscompany.comnih.govlipidmaps.orguni.lu An OMT from soybean has been shown to catalyze the methylation of tricetin to produce this compound and 3',4'-O-dimethyltricetin. wikipedia.org This finding is significant as it identifies an enzyme capable of the target methylation step. Engineering plants to overexpress such an enzyme, potentially coupled with strategies to increase tricetin levels, could lead to enhanced this compound accumulation. Optimization in plants can involve using strong or tissue-specific promoters to control gene expression, targeting enzymes to specific cellular compartments, and employing advanced genetic engineering techniques like CRISPR/Cas9 for precise pathway modifications. thegoodscentscompany.comlipidmaps.orguni.lu

Advanced Analytical and Structural Elucidation Methodologies

Chromatographic Separation Techniques for Isolation and Purification

Chromatographic methods are fundamental for isolating and purifying 3'-O-methyltricetin from crude extracts. These techniques exploit differences in the physical and chemical properties of compounds, such as polarity, size, and affinity, to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of flavonoids, including methoxyflavones like this compound. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures. When coupled with a Diode Array Detector (DAD), HPLC-DAD allows for the simultaneous detection of compounds across a range of wavelengths, providing valuable information about their UV-Vis absorption spectra, which can aid in identification and purity assessment. HPLC has been utilized in the analysis of various flavonoids in plant extracts researchgate.net. Analysis of reaction products involving methylated flavonoids has also been performed using HPLC researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed in the analysis of natural products. While typically applied to more volatile or easily derivatizable compounds, GC-MS can be used for the analysis of certain flavonoids or their derivatives. GC-MS is effective for identifying and quantifying components in complex samples by separating them based on their boiling points and then detecting them based on their mass-to-charge ratio. This technique has been applied in the metabolomic fingerprinting of plant extracts to identify volatile organic compounds researchgate.netresearchgate.net.

Advanced Preparative Chromatography (e.g., Silica (B1680970) Gel, Solid Phase Extraction)

For obtaining sufficient quantities of pure this compound for structural elucidation and further studies, preparative chromatographic techniques are essential. Methods such as silica gel column chromatography are commonly used for the initial separation of compounds based on polarity. Solid Phase Extraction (SPE) is another valuable technique for sample cleanup and fractionation, allowing for the selective isolation of target compounds from complex matrices. These preparative methods are crucial steps before detailed spectroscopic analysis. General preparative methods are employed in natural product isolation researchgate.net.

Spectroscopic Characterization for Structural Confirmation

Once isolated and purified, the structure of this compound is confirmed using various spectroscopic techniques that provide detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic compounds, including flavonoids. Proton NMR (¹H NMR) provides information about the types of protons and their chemical environment within the molecule. Carbon-13 NMR (¹³C NMR) reveals the different types of carbon atoms present. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide connectivity information between atoms, allowing for the complete assignment of signals and confirmation of the molecular structure. The structures of natural products are routinely elucidated by analyses of NMR spectroscopic data researchgate.net. NMR analysis has also been used to characterize the products of enzymatic methylation of flavonoids researchgate.net.

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, High-Resolution MS)

Mass Spectrometry (MS) techniques are crucial for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which provides clues about its substructures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) couple the separation power of LC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the identification of target compounds based on their mass and fragmentation. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of the compound. Predicted collision cross-section values for this compound and its adducts can be calculated, aiding in identification by ion mobility-mass spectrometry uni.lu. LC-HRMS/MS has been used for the identification of other natural products researchgate.net.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. Different functional groups absorb IR light at characteristic frequencies (wavenumbers). msu.edulibretexts.orgpg.edu.pl For organic compounds, common IR absorptions include stretches for C-H bonds (both sp2 and sp3), C=C stretches, C=O stretches, and O-H stretches, among others. msu.edulibretexts.org The exact position of these bands can be influenced by factors such as conjugation and ring size. msu.edulibretexts.org While the principles of IR spectroscopy are applicable to this compound due to its functional groups (hydroxyls, methoxy (B1213986), carbonyl, aromatic rings), specific IR spectral data for this compound were not found in the provided search results.

Advanced Structural Analysis (e.g., X-ray Crystallography of Protein-Ligand Complexes for related OMTs)

Advanced structural analysis techniques, such as X-ray crystallography, are powerful methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org X-ray crystallography involves diffracting a beam of X-rays off a crystal and measuring the angles and intensities of the diffracted rays. wikipedia.orgnih.gov This data is then used to generate an electron density map, from which the positions of atoms and their chemical bonds can be determined. wikipedia.orgnih.gov

Mechanistic Investigations of Biological Interactions in Research Models

In Vitro Cellular and Biochemical Model Systems for Mechanism Elucidation

In vitro models, including cellular and biochemical systems, are widely used to dissect the mechanisms of action of compounds like 3'-O-methyltricetin at a detailed level. These systems allow for controlled experiments focusing on specific targets and pathways.

Enzyme-Target Interaction Studies (e.g., modulation of enzymatic activities)

Enzyme interaction studies are fundamental in understanding how this compound might modulate biological processes by affecting enzyme activity. Methyltransferases, such as this compound O-methyltransferase, are enzymes that catalyze the transfer of a methyl group to tricetin (B192553), leading to the formation of this compound. This enzymatic activity is important in the biosynthesis of flavonoids in plants. ontosight.ai The methylation at the 3'-O position can alter the chemical properties of tricetin, potentially influencing its biological activity. ontosight.ai While the search results highlight the enzyme involved in the formation of this compound, direct studies on this compound's modulation of other enzyme activities were not explicitly detailed for this specific compound in the provided snippets. However, flavonoids in general are known to interact with various enzymes, and studies on related O-methylated flavonoids, such as 3-O-methyl quercetin, have shown inhibitory effects on enzymes like β-secretase. caymanchem.com This suggests that this compound could potentially interact with and modulate the activity of various enzymes, a hypothesis that would require specific experimental validation. Enzyme inhibition mechanisms can involve binding to the active site or a separate allosteric site, affecting catalytic activity. philadelphia.edu.jo

Receptor Binding and Ligand-Target Association Assays

Receptor binding assays are essential for determining the affinity and specificity of a compound's interaction with target receptors. These assays measure the binding of a ligand (such as this compound) to a receptor, often using radiolabeled ligands or fluorescence detection methods. giffordbioscience.com, wikipedia.org Competitive binding assays can determine the relative affinities of test compounds by measuring their ability to inhibit the binding of a known radiolabeled ligand to its receptor. giffordbioscience.com, merckmillipore.com Saturation binding assays can determine the number of binding sites (Bmax) and the dissociation constant (Kd) of the ligand for the receptor. giffordbioscience.com, nih.gov While the search results discuss receptor binding assays in general as a method to study ligand-target interactions, specific data on this compound binding to particular receptors was not found. Flavonoids, as a class, have been shown to interact with various receptors, including GABAA receptors. biorxiv.org Future research could apply these assay techniques to investigate potential receptor targets of this compound.

Cellular Pathway Modulation Studies (e.g., signaling cascades, cell cycle progression)

Investigating the modulation of cellular pathways, such as signaling cascades and cell cycle progression, provides crucial insights into the biological effects of a compound. The cell cycle is a highly regulated process, and its dysregulation can lead to various diseases, including cancer. cusabio.com, jmedsciences.com Cell cycle checkpoints, controlled by cyclin-dependent kinases (CDKs) and cyclins, ensure proper progression through the different phases (G1, S, G2, M). wikipedia.org Modulation of these checkpoints or associated signaling pathways can impact cell proliferation, differentiation, or apoptosis. While general information on cell cycle control and signaling pathways was found cusabio.com, nih.gov, jmedsciences.com, nih.gov, wikipedia.org, specific studies detailing how this compound modulates these processes were not present in the provided search results. Research on other flavonoids has indicated effects on cellular pathways, such as the inhibition of LPS-induced nitric oxide production and reductions in inducible nitric oxide synthase levels in microglia by 3-O-methyl quercetin. caymanchem.com This suggests a potential for this compound to also influence inflammatory signaling pathways.

Application of 2D and 3D Cell Culture Models for Mechanistic Research

Both 2D and 3D cell culture models are valuable tools for mechanistic research. 2D cell cultures, where cells are grown on a flat surface, are simpler and widely used for initial screening and basic cellular assays. However, 3D cell cultures, which mimic the in vivo tissue environment more closely, can provide more physiologically relevant insights into cellular behavior, including cell-cell interactions, cell matrix interactions, and responses to compounds. nih.gov 3D models are particularly useful for studying complex biological processes like tumor microenvironment interactions and drug sensitivity, which can differ significantly compared to 2D cultures. nih.gov While the search results emphasize the importance and applications of 2D and 3D cell culture models in mechanistic studies nih.gov, frontiersin.org, specific research utilizing these models to investigate the mechanisms of this compound was not detailed. Such studies could involve examining the compound's effects on cell viability, proliferation, migration, or differentiation in a more complex 3D environment, potentially revealing mechanisms not apparent in 2D models.

Pre-clinical and Mechanistic Studies in in vivo Animal Models (excluding clinical trial data)

In vivo animal models are essential for evaluating the biological activities and investigating the mechanisms of compounds in a complex living system. These models can provide information on pharmacokinetics, bioavailability, efficacy, and potential mechanisms of action within the context of an entire organism. walshmedicalmedia.com Pre-clinical studies in animal models are a critical step before any human clinical trials. nih.gov, walshmedicalmedia.com Various animal models are used depending on the research question, including models for studying specific diseases or biological processes. mdpi.com While the search results highlight the importance of in vivo mechanistic studies in animal models for natural compounds and flavonoids nih.gov, biorxiv.org, mdpi.com, specific pre-clinical or mechanistic studies involving this compound in animal models were not found. Research on other flavonoids, such as quercetin, has demonstrated neuroprotective effects in animal models of Alzheimer's disease, with proposed underlying pharmacological mechanisms. mdpi.com This indicates the potential for flavonoids, including this compound, to exhibit in vivo biological activities that warrant investigation in relevant animal models to elucidate their mechanisms within a systemic context.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its biological activity. wikipedia.org, drugdesign.org, gardp.org By synthesizing and testing analogs of a lead compound like this compound, researchers can identify the specific functional groups or structural features responsible for its observed biological effects. drugdesign.org, gardp.org This information is invaluable for optimizing the activity, selectivity, and other desirable properties of a compound. gardp.org The methylation of flavonoids, such as the 3'-O-methylation of tricetin to form this compound, is a structural modification that can alter their biological activities. ontosight.ai, researchgate.net While the search results mention SAR studies in the context of understanding the relationship between chemical structure and biological activity wikipedia.org, drugdesign.org, gardp.org, and the enzymatic methylation of tricetin ontosight.ai, wikipedia.org, specific detailed SAR studies focused on this compound and its analogs were not provided. Such studies would involve systematic modifications to the structure of this compound and evaluation of the biological activity of each analog to determine which parts of the molecule are critical for its mechanism of action. Studies on other O-methylated flavonoids have begun to explore these relationships, for instance, identifying structural requirements for inhibiting DNA topoisomerase I activity. acs.org

Rational Design and Synthesis of Modified Analogs for SAR Exploration

Rational design in medicinal chemistry involves the deliberate design of new molecules with desired properties based on existing knowledge of structure-activity relationships (SAR) and biological targets. drugdesign.orgnih.gov For this compound, this would involve analyzing its core flavonoid structure and the position of the methoxy (B1213986) and hydroxyl groups to understand their contribution to any observed biological effects. SAR studies aim to identify the specific structural characteristics of a compound that are associated with its biological activity. drugdesign.orggardp.org By systematically modifying the structure of this compound, researchers can synthesize a series of analogs and evaluate how these modifications impact their biological interactions.

The synthesis of modified analogs is a crucial step in SAR exploration. rsc.orgrsc.org This process involves chemical reactions to introduce, remove, or alter functional groups on the this compound scaffold. For example, modifications could involve altering the methylation pattern, changing the substituents on the phenyl or chromenone rings, or introducing new functional groups. Evaluating the biological activity of these synthesized analogs provides data points that can be used to build a comprehensive SAR profile. drugdesign.orgrsc.orgnih.gov This profile helps to identify key structural features responsible for the observed activity and guides the design of further analogs with potentially improved properties. drugdesign.orggardp.org

While specific detailed research findings on the rational design and synthesis of this compound analogs for SAR exploration were not extensively available in the search results, the general principles of this approach are well-established in the study of flavonoids and other bioactive compounds. Studies on other flavonoid derivatives highlight how modifications to the core structure or substituent groups can significantly impact biological activities, such as antioxidant properties or enzyme inhibition. researchgate.netphytopharmajournal.com For instance, SAR studies on other compound series have shown that the presence or absence of specific functional groups and their positions can be critical for activity. drugdesign.orgrsc.orgnih.govresearchgate.netcabidigitallibrary.orgnih.gov

Computational Modeling and Molecular Docking for Interaction Prediction

Computational modeling, particularly molecular docking, plays a significant role in predicting how small molecules like this compound and its analogs might interact with biological macromolecules, such as proteins. openaccessjournals.comnih.govnih.gov Molecular docking is a computational method used to simulate and predict the preferred orientation and binding affinity between a ligand (e.g., this compound) and a receptor (e.g., a protein target) to form a stable complex. openaccessjournals.comnih.gov This method is valuable in organic chemistry and drug discovery for understanding the spatial arrangement of molecules and their binding sites. openaccessjournals.com

The process typically involves preparing the 3D structures of both the ligand and the receptor. nih.govcache-challenge.org Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site and score these poses based on predicted binding affinity. openaccessjournals.comnih.gov Scoring functions evaluate different types of interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com

For this compound, computational modeling could be used to:

Predict potential protein targets by docking the compound against databases of protein structures.

Analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and a specific protein target. nih.gov

Compare the predicted binding affinities and interaction profiles of this compound and its synthesized analogs to explain observed differences in biological activity (correlating with SAR data). phytopharmajournal.com

Guide the rational design process by suggesting modifications to the structure that are predicted to improve binding to a desired target. frontiersin.org

Studies on other flavonoid compounds have successfully utilized molecular docking to investigate interactions with proteins involved in various biological processes. phytopharmajournal.comfrontiersin.orgresearchgate.netnih.gov These studies demonstrate the utility of computational methods in providing insights into the molecular basis of flavonoid activity and guiding the design of more potent derivatives. For example, in silico docking analysis has been used to study the interactions of plant flavonols like quercetin, kaempferol, and myricetin (B1677590) with proteins involved in glucose homeostasis, such as PPAR-γ and GLUT-4. phytopharmajournal.com These studies can reveal specific amino acid residues involved in binding and the types of interactions that stabilize the complex. phytopharmajournal.com

While specific molecular docking studies focused solely on this compound were not prominently found, the principles and techniques of computational modeling and molecular docking are directly applicable to investigating its potential biological interactions and understanding the SAR of its analogs. openaccessjournals.comnih.govnih.gov The integration of computational predictions with experimental synthesis and biological evaluation provides a powerful approach for mechanistic investigations in research models. phytopharmajournal.comepa.govfrontiersin.org

Metabolism and Biotransformation in Research Systems

In Vitro Metabolic Fate Studies (e.g., enzyme-catalyzed conversions in microsomes, cell lysates)

In vitro systems, such as liver microsomes and cell lysates, are foundational tools for investigating the metabolic fate of xenobiotics, including flavonoids like 3'-O-methyltricetin. Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. These systems allow for the study of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions in a controlled environment.

The primary metabolic conversion involving this compound is its formation from the parent compound, tricetin (B192553), through O-methylation. This reaction is catalyzed by O-methyltransferases (OMTs). A specific enzyme, Tricetin 3',4',5'-O-trimethyltransferase, isolated from wheat (Triticum aestivum), has been shown to catalyze the sequential O-methylation of tricetin. The first step in this sequence is the conversion of tricetin to this compound.

The enzymatic reaction proceeds as follows:

S-adenosyl-L-methionine + tricetin ⇌ S-adenosyl-L-homocysteine + this compound

This enzyme demonstrates how this compound is biosynthesized in plants. In mammalian systems, O-methylation is a common Phase II detoxification pathway. While direct studies on this compound in human liver microsomes are limited, research on similar flavonoids, such as quercetin, shows that O-methylation is a key metabolic step, often catalyzed by catechol-O-methyltransferase (COMT). It is plausible that once formed or ingested, this compound could undergo further metabolism in the liver, including hydroxylation or conjugation reactions like glucuronidation and sulfation, which are common fates for flavonoids. Fungal systems have also been identified as capable of performing methylation on flavonoids, representing another in vitro model for studying these biotransformations.

| Parent Compound | Product | Enzyme | Enzyme Source | Reaction Type |

|---|---|---|---|---|

| Tricetin | This compound | Tricetin 3',4',5'-O-trimethyltransferase | Triticum aestivum (Wheat) | O-methylation |

In Vivo Metabolic Profiling in Model Organisms (e.g., identification of metabolites)

In vivo studies using model organisms are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds in a whole biological system. Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of metabolites in a biological sample, providing a snapshot of physiological status.

While specific in vivo metabolic profiling data for this compound is not extensively available, studies on structurally similar O-methylated flavonoids provide valuable insights into its likely metabolic fate. For instance, the metabolism of 3-O-methyl-(+)-catechin has been investigated in rats, mice, and marmosets. In these animal models, the primary metabolic pathway involved further methylation of a B-ring hydroxyl group to form a dimethylated catechin (B1668976) derivative (3,3'- or 4'-dimethyl-(+)-catechin). This metabolite was then conjugated with glucuronic acid and excreted in both urine and bile.

Key findings from the 3-O-methyl-(+)-catechin study include:

Major Metabolic Route : Biological methylation is the main metabolic pathway.

Conjugation : The methylated metabolite undergoes glucuronidation, particularly in rats, where over 85% of the compound in bile was in the form of dimethylcatechin glucuronide.

Excretion : The metabolites are excreted via both urine and feces.

Species Differences : While glucuronidation was prevalent in rats, the free dimethyl-(+)-catechin was the major metabolite found in the urine of mice and marmosets.

Based on these findings, it can be hypothesized that this compound, when administered to a model organism, would likely undergo further metabolism, such as additional methylation or hydroxylation, followed by conjugation with glucuronic acid or sulfate (B86663) groups before being excreted. Identifying these metabolites is crucial as they may possess different biological activities than the parent compound.

| Parent Compound | Potential Metabolic Reaction | Potential Metabolite | Evidence Basis |

|---|---|---|---|

| This compound | Methylation | Dimethyltricetin derivative | Analogous metabolism of 3-O-methyl-(+)-catechin |

| This compound | Glucuronidation | This compound glucuronide | Common flavonoid conjugation pathway |

| Dimethyltricetin derivative | Glucuronidation | Dimethyltricetin glucuronide | Analogous metabolism of 3-O-methyl-(+)-catechin |

Computational Approaches to Metabolic Network Modeling and Simulation

Computational modeling has become an indispensable tool in metabolic research, allowing for the simulation and analysis of complex biochemical networks. These approaches can predict metabolic fluxes, identify key enzymes, and guide metabolic engineering strategies for the production of valuable compounds like flavonoids.

Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism in cells by analyzing the flow of metabolites through a metabolic network. FBA relies on genome-scale metabolic models (GEMs), which are comprehensive reconstructions of all known metabolic reactions in an organism based on its genomic information.

The core of FBA is a stoichiometric matrix that represents the metabolic network. By applying constraints, such as nutrient uptake rates and assuming a steady state, FBA can calculate the distribution of metabolic fluxes that optimizes a specific biological objective, such as maximizing biomass production or the synthesis of a particular secondary metabolite.

In the context of this compound, GEMs of plants like Arabidopsis thaliana or microorganisms engineered for flavonoid production could be used to:

Predict Biosynthesis Rates : Simulate the maximum theoretical yield of this compound from precursor metabolites.

Identify Metabolic Bottlenecks : Pinpoint enzymes or reactions that limit the production of tricetin and its methylated derivatives.

Guide Genetic Engineering : Propose gene knockout or overexpression targets to redirect metabolic flux towards the desired flavonoid product.

GEMs represent a powerful framework for understanding the systemic properties of metabolism and for the rational design of biological systems for chemical production.

The predictive power of GEMs and other metabolic models can be significantly enhanced by integrating data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more holistic and accurate view of the metabolic state of a cell under specific conditions.

Transcriptomics (RNA expression) : Data on gene expression can be used to constrain the flux through metabolic reactions, ensuring that the model reflects the actual enzymatic activity present in the cell. For example, if the gene for tricetin O-methyltransferase is highly expressed, the corresponding reaction in the model can be allowed a higher flux.

Proteomics (protein levels) : Information on enzyme abundance provides a more direct measure of the cell's catalytic potential than transcript levels and can be used to build more accurate proteome-constrained metabolic models.

Metabolomics (metabolite levels) : Measured concentrations of intracellular and extracellular metabolites serve as direct readouts of metabolic activity and can be used to validate and refine model predictions.

By integrating these diverse datasets, researchers can create more sophisticated and context-specific models of flavonoid biosynthesis. This allows for a deeper understanding of how the production of compounds like this compound is regulated across multiple biological layers, from the gene to the final metabolite.

Synthetic and Semi Synthetic Approaches for Research Purposes

Total Synthesis Strategies of 3'-O-methyltricetin

Total synthesis of flavonoids, including potentially this compound, typically involves constructing the flavonoid core structure from simpler precursors. Classical methods for flavonoid total synthesis include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada (AFO) reaction, which are used to build the chromone (B188151) framework. sioc-journal.cn While specific total synthesis routes for this compound were not detailed in the search results, the general strategies for flavone (B191248) synthesis would be applicable, requiring precise control over the introduction of hydroxyl and methoxy (B1213986) groups at the correct positions (5, 7, 3', 4', and 5', with a methoxy group at 3'). Achieving regioselective functionalization, particularly the specific methylation at the 3'-position, is a key challenge in the synthesis of such substituted flavonoids. clockss.org

Semi-Synthetic Derivatization for Structural Diversity and Research Tool Development

Semi-synthetic approaches, starting from naturally abundant flavonoids or closely related structures, offer a more direct route to obtain this compound derivatives. These methods focus on modifying existing functional groups, primarily the hydroxyl groups, through reactions like alkylation, acylation, and glycosylation. mdpi.commdpi.com Semi-synthesis is often preferred for generating a library of analogs with controlled structural variations to explore structure-activity relationships or to tailor compounds for specific research applications. mdpi.com

Regioselective Alkylation and Acylation of Flavonoids

Regioselective modification of the multiple hydroxyl groups present in flavonoids is crucial for synthesizing specific derivatives. Alkylation, such as methylation, can alter the polarity and metabolic fate of flavonoids. mdpi.comnih.gov Acylation, the introduction of acyl groups, is another common modification that can enhance lipophilicity, improve membrane permeability, and sometimes modify biological activities. mdpi.comosti.govthieme-connect.comnih.gov

Enzymatic methods, particularly those employing lipases like Candida antarctica lipase (B570770) B (CALB), have demonstrated high regioselectivity in the acylation of flavonoids, often favoring specific hydroxyl positions. mdpi.comosti.govthieme-connect.comresearchgate.netnih.govrsc.orgacs.org Chemical methods for alkylation and acylation of flavonoids often require protection and deprotection steps to achieve regioselectivity due to the presence of numerous reactive hydroxyl groups. thieme-connect.comacs.org However, recent research has explored regioselective chemical methods, including those catalyzed by non-noble metals, to introduce substituents like ether groups onto flavonoid structures. beilstein-journals.org

Studies have investigated the regioselectivity of acylation on various flavonoids, with results indicating that the position of acylation can be influenced by the enzyme source, the nature of the acyl donor, and the reaction conditions. mdpi.comnih.govresearchgate.netacs.org For example, lipase from Pseudomonas cepacia has been reported to acylate the hydroxyl groups of flavonoid aglycones, while CALB often acylates the sugar moieties in glycosylated flavonoids. nih.gov

Synthesis of Glycosidic and Other Conjugated Derivatives

Flavonoids frequently occur in nature as glycosides, where a sugar moiety is attached to a hydroxyl group. mdpi.comnih.gov Glycosylation significantly impacts the solubility, stability, and bioavailability of flavonoids. mdpi.comijper.orgtandfonline.compjmonline.org The synthesis of flavonoid glycosides can be achieved through chemical or enzymatic methods. sioc-journal.cntandfonline.com

Chemical glycosylation methods include the Koenigs-Knorr method, phase transfer catalysis, and the glycosyl trichloroacetimidate (B1259523) method. sioc-journal.cn Enzymatic glycosylation, often utilizing glycosyltransferases or glycoside hydrolases, offers advantages in terms of regioselectivity and milder reaction conditions. sioc-journal.cntandfonline.compjmonline.org Microbial biotransformation is also a highly regioselective method for obtaining flavonoid glycosides. pjmonline.org

Beyond glycosylation, flavonoids can be conjugated with other molecules to create hybrids with altered properties or novel activities. Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to synthesize flavonoid hybrids linked by a 1,2,3-triazole ring, combining the flavonoid structure with other pharmacophores. nih.govresearchgate.net These conjugated derivatives are explored for various research purposes, including the development of compounds with enhanced biological activities. nih.govresearchgate.net

Derivatization for Analytical Enhancement (e.g., silylation for GC-MS)

Many flavonoids, including potentially this compound due to its multiple hydroxyl groups, are relatively polar and not sufficiently volatile for direct analysis by gas chromatography-mass spectrometry (GC-MS). uj.ac.zaresearchgate.netnih.gov Derivatization is a common technique used to increase their volatility and thermal stability, making them amenable to GC-MS analysis. mdpi.comuj.ac.zaresearchgate.netnih.gov

Silylation, the replacement of active hydrogens in hydroxyl, carboxyl, or amine groups with a silyl (B83357) group (e.g., trimethylsilyl), is a widely used derivatization method for flavonoids prior to GC-MS analysis. mdpi.comuj.ac.zaresearchgate.netnih.govvup.skresearchgate.net Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netnih.govnih.gov

Silylation makes the flavonoid derivatives less polar and more volatile, allowing for effective separation and detection by GC-MS. mdpi.com Research has explored automated silylation methods, such as using 3D-printed microfluidic devices, to improve the efficiency and reduce the manual steps involved in sample preparation for GC-MS analysis of flavonoids. uj.ac.zanih.govresearchgate.netnih.gov

Future Research Directions and Methodological Advancements

Development of Novel Analytical Techniques for Trace Analysis

Accurate and sensitive detection of 3'-O-methyltricetin at trace levels in complex biological and environmental matrices remains a critical challenge. Future research should focus on developing novel analytical techniques to improve detection limits, specificity, and throughput. Advanced chromatographic methods coupled with highly sensitive mass spectrometry are key areas for development. For instance, the combination of high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for analyzing compounds in trace amounts, including in biological samples and fortified foods where precise quantification is crucial. journalwjarr.com LC-MS allows for the detection of compounds in trace amounts and provides structural information. journalwjarr.com The constant development of novel analytical tools, including efficient sample collection and preparation protocols, is necessary to maximize compound detection, even at trace levels. nih.gov Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could enable the simultaneous analysis of this compound and its potential metabolites or isomers with greater precision. Exploring novel stationary phases and mobile phases in chromatography could also improve separation efficiency from complex matrices. Furthermore, the development of electrochemical sensors tailored for this compound could offer simpler, more cost-effective, and potentially portable analytical tools for specific applications. journalwjarr.com

Advanced Computational and Artificial Intelligence-driven Research in Flavonoid Biology

Exploration of Unexplored Biological Roles and Mechanistic Hypotheses in Non-traditional Systems

While some biological activities of flavonoids are known, the specific roles of this compound, particularly in non-traditional biological systems, remain largely unexplored. Future research should investigate its potential effects in a wider range of organisms and biological contexts beyond typical human health-focused studies. This could include exploring its role in plant-microbe interactions, its effects on the health and physiology of non-mammalian organisms, or its potential as a signaling molecule in ecological systems. Investigating its impact on the microbiome, for instance, could reveal novel interactions and health implications. Furthermore, detailed mechanistic studies are needed to understand how this compound exerts its effects at the cellular and molecular levels in these systems. This involves identifying specific protein targets, signaling pathways, and genetic or epigenetic modifications influenced by the compound. For example, studies on other polymethoxylated flavonoids have examined the activation of intracellular signaling molecules like Lyn, Syk, and PLCgammas, and their impact on processes like degranulation. researchgate.net Exploring its potential as an antiviral agent is another promising avenue, building on the known antiviral properties of some flavonoids. frontiersin.orgnih.gov Research into its interaction with various enzymes and receptors in non-traditional model organisms could uncover entirely new biological functions and support the development of novel applications.

Q & A

Q. What strategies are effective for literature reviews to identify understudied aspects of this compound?

- Methodological Answer : Use Boolean search terms (e.g., “this compound AND biosynthesis NOT industrial”) in databases like PubMed and SciFinder. Prioritize peer-reviewed articles over patents or non-specialized websites. Create conceptual categories (e.g., “biosynthesis,” “bioactivity,” “analytical methods”) to map research gaps .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s antioxidant activity?

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.